![molecular formula C18H17NO4 B2380241 Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone CAS No. 954010-10-7](/img/structure/B2380241.png)
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring fused with a morpholine ring and a phenyl group
Mechanism of Action
Target of Action
It has been found to exhibit potent activities against various cancer cell lines , suggesting that it may interact with cellular targets that are crucial for cancer cell survival and proliferation.
Mode of Action
Its potent activity against cancer cell lines suggests that it may interact with its targets in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
Given its antitumor activity, it is likely that it impacts pathways related to cell growth, proliferation, and apoptosis .
Result of Action
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone has been found to exhibit potent activities against various cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action may include inhibition of cell growth and induction of cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzo[d][1,3]dioxole with a suitable morpholine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole core and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole ring and have been evaluated for their antitumor properties.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone is unique due to its combination of the benzo[d][1,3]dioxole ring with a morpholine and phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(14-6-7-15-16(10-14)23-12-22-15)19-8-9-21-17(11-19)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJNXGKEZIBYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)



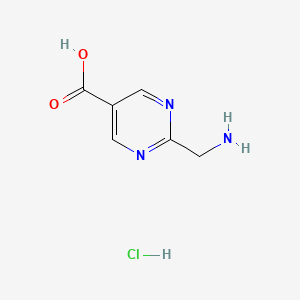
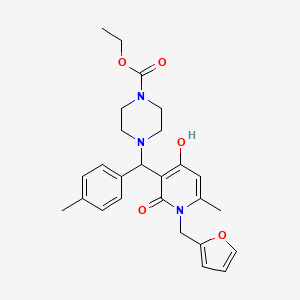
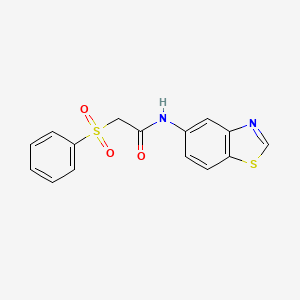

![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)

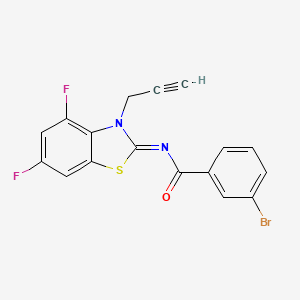
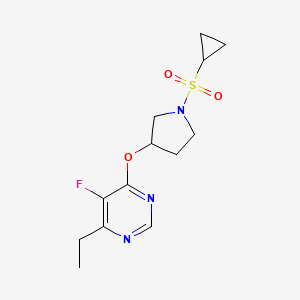
![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2380179.png)
![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)
